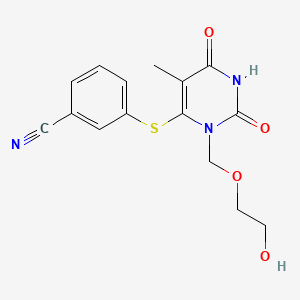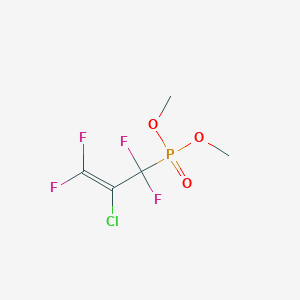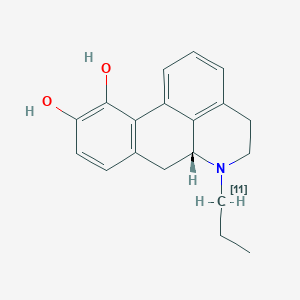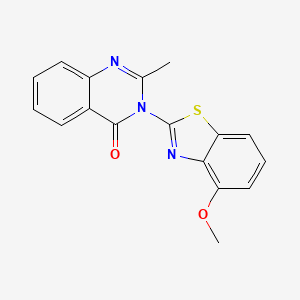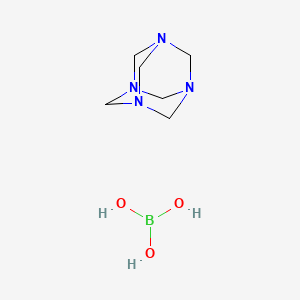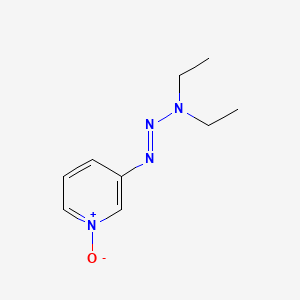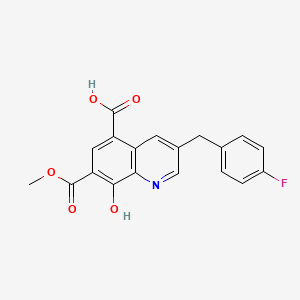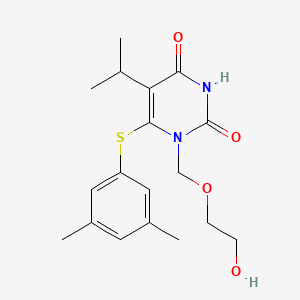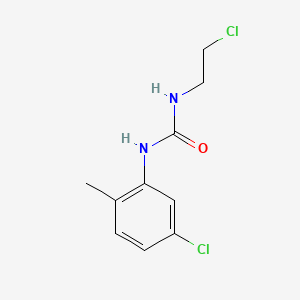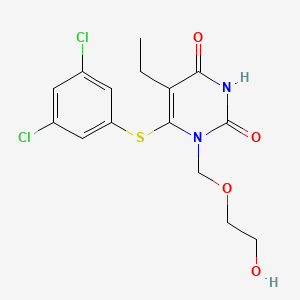
6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil is a synthetic compound that belongs to the class of uracil derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the 3,5-dichlorophenyl group and the thioether linkage in its structure makes it a unique molecule with specific properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil typically involves the introduction of the 3,5-dichlorophenylthio group into the uracil ring. One common method is the nucleophilic substitution of a halogen in 6-chloropyrimidines with a thiol group. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to modify the functional groups.
Substitution: The uracil ring can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: NaH, DMF, various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the uracil ring.
科学的研究の応用
6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the 3,5-dichlorophenyl group and the thioether linkage may enhance its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
6-(Phenylthio)uracil: Lacks the 3,5-dichloro substitution, which may affect its reactivity and biological activity.
6-(3,5-Dimethylphenyl)thio)uracil: Contains methyl groups instead of chlorine atoms, leading to different chemical and biological properties.
Uniqueness
6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil is unique due to the presence of the 3,5-dichlorophenyl group, which can influence its reactivity, stability, and biological activity
特性
CAS番号 |
137897-93-9 |
|---|---|
分子式 |
C15H16Cl2N2O4S |
分子量 |
391.3 g/mol |
IUPAC名 |
6-(3,5-dichlorophenyl)sulfanyl-5-ethyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H16Cl2N2O4S/c1-2-12-13(21)18-15(22)19(8-23-4-3-20)14(12)24-11-6-9(16)5-10(17)7-11/h5-7,20H,2-4,8H2,1H3,(H,18,21,22) |
InChIキー |
MHEVAGSEJUCLJG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





